molecular formula C12H9NO5 B5783586 (3-Nitrophenyl)methyl furan-2-carboxylate

(3-Nitrophenyl)methyl furan-2-carboxylate

Cat. No.: B5783586
M. Wt: 247.20 g/mol
InChI Key: ULEZYUQRADIFSY-UHFFFAOYSA-N
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Description

(3-Nitrophenyl)methyl furan-2-carboxylate is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring, a nitrophenyl group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Nitrophenyl)methyl furan-2-carboxylate typically involves the esterification of furan-2-carboxylic acid with (3-nitrophenyl)methanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the ester product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3-Nitrophenyl)methyl furan-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

    Reduction: Sodium hydroxide (NaOH) or hydrochloric acid (HCl)

    Substitution: Sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu)

Major Products Formed

    Reduction: (3-Aminophenyl)methyl furan-2-carboxylate

    Hydrolysis: Furan-2-carboxylic acid and (3-nitrophenyl)methanol

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used

Scientific Research Applications

(3-Nitrophenyl)methyl furan-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (3-Nitrophenyl)methyl furan-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate: Similar structure with a fluorine atom instead of a hydrogen atom on the phenyl ring.

    4-Hydroxy-2,5-dimethyl-3(2H)-furanone: A furan derivative with different functional groups, used as a flavor compound.

Uniqueness

(3-Nitrophenyl)methyl furan-2-carboxylate is unique due to the presence of both a nitro group and a furan ring, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry and drug development.

Properties

IUPAC Name

(3-nitrophenyl)methyl furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO5/c14-12(11-5-2-6-17-11)18-8-9-3-1-4-10(7-9)13(15)16/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULEZYUQRADIFSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])COC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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